molecular formula C21H19F4N5OS B2774369 (1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone CAS No. 2176338-59-1

(1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone

Cat. No. B2774369
CAS RN: 2176338-59-1
M. Wt: 465.47
InChI Key: SUQJNRJGDQNVDA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9FN2OS/c11-6-1-2-8-9(3-6)15-10(12-8)13-4-7(14)5-13/h1-3,7,14H,4-5H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 385.0±52.0 °C and a predicted density of 1.554±0.06 g/cm3 . It’s important to note that these are predicted values and actual values may vary.

Scientific Research Applications

Antimicrobial and Antifungal Activity

The compound’s structure includes a benzothiazole moiety, which has been associated with biocidal properties. Researchers have synthesized novel derivatives of this compound and evaluated their antibacterial and antifungal activity. Some of these derivatives exhibit comparable or slightly better efficacy than established medicinal standards such as chloramphenicol, cefoperazone, and amphotericin B . These findings highlight its potential as an antimicrobial agent.

Anti-Inflammatory and Analgesic Properties

Another related compound, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide , has demonstrated anti-inflammatory, analgesic, and anti-pyretic activities. It is primarily used for treating osteoarthritis and similar conditions . While not identical, the structural similarities suggest that our compound of interest may also possess similar properties.

Drug Design Scaffold

The molecular skeleton of this compound provides a versatile platform for synthetic modification. Researchers can explore structural variations at the C-2 position to fine-tune its biological activity. Even slight changes in substituent groups can significantly impact its efficacy . Thus, it serves as a promising scaffold for experimental drug design.

Herbicides and Plant Desiccants

Compounds with adjacent substitutions, like isopropyl [(S)-1-[®-1-(6-fluorobenzo[d]thiazol-2-yl)ethylcarbamoyl]-2-methylpropyl] carbamate , have been used as commercial fungicides. For instance, benthiavalicarb isopropyl effectively controls the oomycete fungal pathogen Plasmopara viticola, responsible for grapevine downy mildew . Our compound shares structural features, suggesting potential applications in agriculture.

properties

IUPAC Name

[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F4N5OS/c22-15-2-3-16-17(9-15)32-20(27-16)30-11-13(12-30)19(31)29-7-5-28(6-8-29)18-4-1-14(10-26-18)21(23,24)25/h1-4,9-10,13H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQJNRJGDQNVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3CN(C3)C4=NC5=C(S4)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F4N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone

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